Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate typically involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . The resulting methyl (ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . Subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm affords the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Electrophiles such as alkyl halides and nucleophiles like amines are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce fully hydrogenated compounds.
Scientific Research Applications
Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.
Biological Studies: The compound is employed in studies investigating its biological activity and potential as a drug candidate.
Chemical Research: It serves as a precursor in the synthesis of various heterocyclic compounds for chemical research.
Mechanism of Action
it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation . Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate
- tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate is unique due to its specific heterocyclic structure, which imparts distinct chemical and biological properties. Its versatility as a building block in medicinal chemistry and its potential biological activity make it a valuable compound for research and development.
Properties
Molecular Formula |
C11H18N4O2 |
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Molecular Weight |
238.29 g/mol |
IUPAC Name |
tert-butyl N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-8-6-13-15-5-4-12-7-9(8)15/h6,12H,4-5,7H2,1-3H3,(H,14,16) |
InChI Key |
XFYAYUWMSWKFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2CNCCN2N=C1 |
Origin of Product |
United States |
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